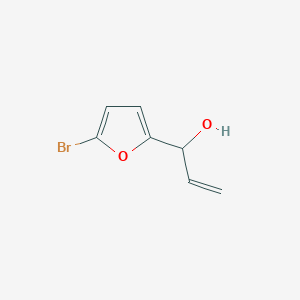

1-(5-Bromofuran-2-yl)prop-2-en-1-ol

Description

1-(5-Bromofuran-2-yl)prop-2-en-1-ol is a brominated furan derivative featuring an allyl alcohol substituent. The compound combines a furan ring substituted with a bromine atom at the 5-position and a propenol (allyl alcohol) group at the 2-position.

Properties

Molecular Formula |

C7H7BrO2 |

|---|---|

Molecular Weight |

203.03 g/mol |

IUPAC Name |

1-(5-bromofuran-2-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C7H7BrO2/c1-2-5(9)6-3-4-7(8)10-6/h2-5,9H,1H2 |

InChI Key |

DYOJBMUGXDJCMZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC=C(O1)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromofuran-2-yl)prop-2-en-1-ol typically involves the bromination of furan followed by the introduction of the propenol group. One common method includes the bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting 5-bromofuran is then subjected to a propenylation reaction using propargyl alcohol under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromofuran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The propenol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding furan derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products:

Oxidation: The major products include 1-(5-bromofuran-2-yl)prop-2-en-1-al and 1-(5-bromofuran-2-yl)prop-2-enoic acid.

Reduction: The major product is 1-(furan-2-yl)prop-2-en-1-ol.

Substitution: The major products depend on the nucleophile used, such as 1-(5-aminofuran-2-yl)prop-2-en-1-ol or 1-(5-mercaptofuran-2-yl)prop-2-en-1-ol.

Scientific Research Applications

1-(5-Bromofuran-2-yl)prop-2-en-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromofuran-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the furan ring contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound differs from analogs primarily in functional groups and substituent effects. Key comparisons include:

Table 1: Structural Comparison of Selected Brominated Furan Derivatives

Key Observations :

- Substituent Effects : Bromine’s electron-withdrawing nature reduces furan ring electron density, affecting electrophilic substitution reactions. Methyl groups (e.g., in 1-(5-methylfuran-2-yl)propan-1-one) donate electrons, increasing ring reactivity .

- Aromatic System : Benzofuran derivatives (e.g., ) exhibit extended conjugation, altering UV-Vis absorption and stability compared to simple furans.

Reaction Yields and Efficiency

Ketone analogs like 1-(5-bromofuran-2-yl)propan-1-one are synthesized with moderate yields (42–56%), while methyl-substituted furans achieve higher yields (e.g., 67% for 1-(5-methylfuran-2-yl)pyrrol-2-one) . The allyl alcohol group’s presence in the target compound may introduce steric hindrance or instability, reducing reaction efficiency compared to ketones.

Physical and Chemical Properties

Polarity and Solubility

The hydroxyl group in the target compound enhances polarity, likely increasing water solubility relative to ketones (e.g., 1-(5-bromofuran-2-yl)propan-1-one). However, bromine’s hydrophobicity may counteract this effect.

Thermal Stability

Benzofuran derivatives (e.g., 1-(5-Bromo-1-benzofuran-2-yl)ethanone ) exhibit higher melting points due to extended π-conjugation. The target compound’s allyl alcohol group may lower thermal stability compared to ketones, as hydroxyl groups can participate in decomposition reactions.

Biological Activity

1-(5-Bromofuran-2-yl)prop-2-en-1-ol is an organic compound that has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a brominated furan ring attached to a propenol group, which contributes to its unique reactivity. The presence of the bromine atom and the furan ring allows for interactions with biological molecules, potentially leading to various therapeutic effects.

The mechanism of action involves the compound's ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit enzymes or disrupt cellular processes, leading to its observed biological activities.

Antimicrobial Properties

Research indicates that 1-(5-Bromofuran-2-yl)prop-2-en-1-ol exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. A study reported an inhibition zone diameter of up to 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 20 µM to 50 µM, indicating moderate potency.

Data Summary

| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 100 | Inhibition zone: 15 mm |

| Anticancer | MCF-7 (Breast Cancer) | 20 | IC50: 20 µM |

| Anticancer | HT-29 (Colon Cancer) | 50 | IC50: 50 µM |

Case Studies

- Antimicrobial Study : A study conducted by researchers at a university laboratory evaluated the antimicrobial properties of various compounds, including 1-(5-Bromofuran-2-yl)prop-2-en-1-ol. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cytotoxicity Assay : In another study focusing on cancer treatment, 1-(5-Bromofuran-2-yl)prop-2-en-1-ol was tested on human cancer cell lines. The results showed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 1-(5-Bromofuran-2-yl)prop-2-en-1-ol. Preliminary SAR studies suggest that modifications to the furan ring or propenol group can enhance potency and selectivity against specific targets. For example, substituting different halogens or functional groups may improve antimicrobial efficacy or reduce cytotoxicity in normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.